2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(4-acetylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S.ClH/c1-3-22-9-8-14-15(10-22)26-19(16(14)17(20)24)21-18(25)13-6-4-12(5-7-13)11(2)23;/h4-7H,3,8-10H2,1-2H3,(H2,20,24)(H,21,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVHELXIQGVLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, followed by cyclization and further functionalization . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, dimethylformamide, and various catalysts like triethylamine . The conditions often involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous thienopyridine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s 4-acetylbenzamido group at position 2 introduces moderate polarity compared to the 4-phenoxybenzamido () and 3,4-dimethoxybenzamido () groups, which are bulkier and more lipophilic. This may influence target binding selectivity or solubility . The ethyl group at position 6 in the target compound provides steric flexibility, contrasting with the isopropyl () and benzyl () groups, which could hinder binding in sterically restricted active sites .
All compared compounds are hydrochloride salts, suggesting shared strategies to enhance crystallinity and stability during formulation .
Synthetic and Safety Considerations: The Boc-protected intermediate () highlights common synthetic routes for thienopyridine derivatives, where protecting groups are used to stabilize reactive amines during functionalization .
Structural Insights from Crystallography
The SHELX system () is widely employed for refining crystal structures of small molecules, including thienopyridine derivatives. For example:
Biological Activity
The compound 2-(4-Acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative of thieno[2,3-c]pyridine and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.38 g/mol. The structure features a thieno[2,3-c]pyridine core which is known for various biological activities.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or receptors in the central nervous system (CNS). For instance, studies have shown that tetrahydrothieno derivatives can inhibit human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can modulate neurotransmitter levels and affect various physiological responses.
Pharmacological Effects
- Antidepressant Activity : Some derivatives have shown potential antidepressant effects by influencing serotonin and norepinephrine pathways.
- Anti-inflammatory Effects : Compounds in this class may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence suggesting that these compounds can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have evaluated the biological activity of related thieno[2,3-c]pyridine derivatives:
- Study on hPNMT Inhibition : A study demonstrated that certain tetrahydrothieno derivatives exhibited up to a 21-fold increase in hPNMT inhibitory potency compared to standard compounds. This highlights the potential of these compounds in modulating catecholamine levels in the CNS .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, derivatives showed significant neuroprotective effects against induced oxidative stress. These findings suggest their therapeutic potential in conditions like Alzheimer's disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 298.38 g/mol |
| CAS Number | Not specified |
| Mechanism of Action | hPNMT inhibition |
| Potential Therapeutic Uses | Antidepressant, anti-inflammatory |
| Effect | Observation |
|---|---|
| Antidepressant | Positive modulation of serotonin levels |
| Anti-inflammatory | Reduced cytokine production in vitro |
| Neuroprotective | Protection against oxidative stress |
Q & A
Q. What are the standard protocols for synthesizing 2-(4-acetylbenzamido)-6-ethyl-tetrahydrothieno[2,3-c]pyridine derivatives, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, starting with cyclization of thiophene and pyridine precursors. Key steps include:
- Amide coupling : Reacting the tetrahydrothieno[2,3-c]pyridine core with 4-acetylbenzoyl chloride under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via HPLC .
Table 1 : Example synthesis parameters for analogous compounds
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Thiophene derivative, pyridine catalyst | 65–75 | 90–92 |
| Amidation | 4-Acetylbenzoyl chloride, DMF, 70°C | 80–85 | 95–98 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Structural confirmation requires:
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening includes:
- In vitro enzyme inhibition : Testing against kinases or GPCRs linked to neurological disorders .
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
Discrepancies may arise from:
- Assay conditions : Variations in pH, co-solvents (e.g., DMSO concentration) alter compound solubility/activity. Standardize protocols using controls from (randomized block design) .
- Metabolite interference : LC-MS/MS quantifies active metabolites to distinguish parent vs. derivative effects .
- Target selectivity : Use siRNA knockdown or isoform-specific inhibitors to confirm target engagement .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as metabolic stability?
Advanced approaches include:
- Prodrug modification : Introduce ester groups (e.g., ethyl → methyl) to enhance bioavailability, as in .
- CYP450 profiling : Liver microsome assays identify metabolic hotspots for structural refinement .
- Computational modeling : Molecular dynamics simulations predict binding to serum albumin or P-glycoprotein .
Q. How do substituent variations (e.g., acetyl vs. methoxy groups) impact structure-activity relationships (SAR)?
SAR studies require:
- Systematic substitution : Synthesize analogs with modified benzamido groups (e.g., 4-methoxy, 3-methylisoxazole) .
- Biological testing : Compare IC values across analogs (see Table 2 ).
- Electron-density analysis : DFT calculations correlate substituent electronic effects with activity .
Table 2 : Hypothetical SAR for benzamido substituents
| Substituent | Enzyme Inhibition IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Acetyl | 12 ± 1.5 | 8.2 |
| 4-Methoxy | 45 ± 3.2 | 15.6 |
| 3-Methylisoxazole | 28 ± 2.1 | 5.9 |
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Implement:
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify critical parameters .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify susceptible functional groups (e.g., amide hydrolysis) .
Methodological Challenges
Q. How are stability issues addressed during long-term storage?
- Lyophilization : Convert hydrochloride salt to stable lyophilized powder .
- Excipient screening : Add antioxidants (e.g., BHT) or chelators to prevent oxidation/metal-catalyzed degradation .
Q. What computational tools predict the compound’s environmental impact or biodegradability?
- QSAR models : Estimate logP and bioaccumulation potential using software like EPI Suite .
- Microcosm studies : Simulate soil/water systems to track abiotic/biotic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
